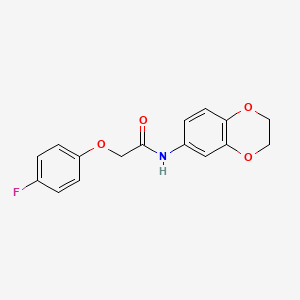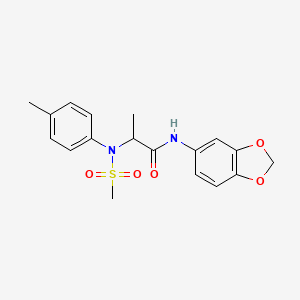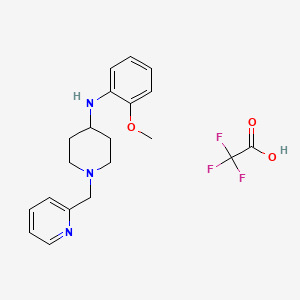![molecular formula C23H21N3O B4232890 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide](/img/structure/B4232890.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide
描述
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide, also known as IPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IPB belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide also inhibits the activation of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In animal models, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to inhibit tumor growth and reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide in lab experiments is its specificity for certain signaling pathways. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to selectively inhibit the activation of NF-κB and STAT3, which are involved in the pathogenesis of various diseases. This specificity allows for targeted modulation of these pathways without affecting other signaling pathways. However, one limitation of using N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide in lab experiments is its solubility. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has low solubility in water, which can make it difficult to dissolve in cell culture media or other experimental solutions.
未来方向
There are several potential future directions for research on N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide. One area of interest is the development of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide analogs with improved solubility and potency. Another area of interest is the investigation of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide as a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the role of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide in modulating other signaling pathways and its potential applications in other fields of research, such as neuroscience, should be explored.
科学研究应用
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its role as a modulator of the immune system. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has also been investigated for its potential use as an anti-cancer agent. Studies have shown that N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-2-20(17-9-4-3-5-10-17)23(27)24-19-12-8-11-18(15-19)21-16-26-14-7-6-13-22(26)25-21/h3-16,20H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSUFYJSLEHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232839.png)
![N-(2-ethyl-6-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4232846.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4232849.png)
![diethyl 6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate)](/img/structure/B4232855.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4232862.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232868.png)

![N-[(5-{[1-(anilinocarbonyl)propyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzamide](/img/structure/B4232880.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4232886.png)

![N-(2-chlorophenyl)-3-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4232898.png)